molecular formula C7H8O3 B11923066 4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde

4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde

Cat. No.: B11923066
M. Wt: 140.14 g/mol
InChI Key: XPAFOKLETFZAQS-UHFFFAOYSA-N
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Description

4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde is a spirocyclic compound featuring a unique fusion of functional groups: a carbaldehyde at position 1, a ketone (oxo) at position 4, and an oxygen atom in the 5-oxaspiro ring. Its molecular formula is C₇H₈O₃, with a molecular weight of 140.14 g/mol. The spiro[2.4]heptane core imposes significant ring strain, while the carbaldehyde and ketone groups contribute to its electrophilic reactivity. This compound is structurally analogous to intermediates in synthetic organic chemistry, particularly in the synthesis of heterocycles and strained ring systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

4-oxo-5-oxaspiro[2.4]heptane-2-carbaldehyde

InChI

InChI=1S/C7H8O3/c8-4-5-3-7(5)1-2-10-6(7)9/h4-5H,1-3H2

InChI Key

XPAFOKLETFZAQS-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C12CC2C=O

Origin of Product

United States

Preparation Methods

Molecular Characteristics

The compound (CAS: N/A) has the molecular formula C₇H₈O₃ and a molecular weight of 140.14 g/mol . Its spirocyclic architecture consists of a five-membered oxolane ring (5-oxa) fused to a cyclopropane moiety, with a ketone at position 4 and an aldehyde at position 1. The InChIKey XPAFOKLETFZAQS-VDTYLAMSSA-N and SMILES notation O=CC1CC12CCOC2=O provide computational modeling utility.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₇H₈O₃
Molecular Weight140.14 g/mol
Functional GroupsAldehyde, Ketone
Ring SystemSpiro[2.4]heptane

Synthetic Pathways and Methodologies

Cyclization-Based Synthesis

The core spirocyclic framework is typically constructed via intramolecular cyclization of precursor molecules. A common strategy involves:

  • Precursor Preparation : Ethyl acetoacetate or analogous β-ketoesters are condensed with ketones (e.g., acetone) to form γ,δ-unsaturated ketones.

  • Cyclization : Treatment with strong bases like lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78°C induces deprotonation and ring closure. For example, ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate undergoes cyclization to form the spiro intermediate.

  • Oxidation : The aldehyde group is introduced via controlled oxidation of a primary alcohol intermediate using reagents like pyridinium chlorochromate (PCC) or Swern oxidation conditions.

Table 2: Cyclization Reaction Conditions

ParameterDetails
ReagentLDA in THF
Temperature-78°C
SolventAnhydrous THF
Yield*58–86% (based on analogous syntheses)

*Yields inferred from related procedures.

Functional Group Interconversion

Post-cyclization modifications are critical for installing the aldehyde moiety:

  • Ester to Carboxylic Acid : Saponification of ethyl esters using NaOH in methanol/water followed by acidification with HCl yields carboxylic acids.

  • Reductive Formylation : Carboxylic acids are reduced to aldehydes via Rosenmund reduction (Pd/BaSO₄, H₂) or using lithium tri-tert-butoxyaluminum hydride.

Stereochemical Control

The Sharpless asymmetric epoxidation methodology has been adapted for spirocyclic systems to introduce hydroxyl groups with high enantioselectivity. For instance, epoxy-alcohol intermediates derived from allylic alcohols are opened under acidic conditions to yield diastereomerically pure cyclohexenones, which are subsequently oxidized to aldehydes.

Mechanistic Insights

Cyclization Mechanism

The base-mediated cyclization proceeds through enolate formation at the α-position of the ketone, followed by nucleophilic attack on the electrophilic carbon of the adjacent ring. This step is highly sensitive to steric effects, necessitating bulky bases like LDA to prevent premature proton transfer.

Aldehyde Installation

The aldehyde group is introduced via oxidative cleavage of diols or partial reduction of nitriles. For example, ozonolysis of a cyclic alkene precursor generates the aldehyde directly, though this method risks over-oxidation to carboxylic acids.

Optimization Challenges

Side Reactions

  • Over-Oxidation : Aldehydes are prone to further oxidation to carboxylic acids, requiring mild oxidizing agents (e.g., TEMPO/NaClO).

  • Ring Strain : The cyclopropane ring’s high strain energy can lead to unintended ring-opening reactions during strong acid/base treatment.

Purification

Flash chromatography with ethyl acetate/petroleum ether gradients (10–30% EtOAc) is employed to separate spirocyclic products from linear byproducts. Recrystallization in ethyl acetate or hexane/EtOAC mixtures improves purity.

Applications and Derivatives

4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde serves as a precursor for:

  • Pharmaceutical Intermediates : Its spirocyclic core is leveraged in synthesizing protease inhibitors.

  • Asymmetric Catalysis : Chiral derivatives act as ligands in enantioselective transformations .

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The spirocyclic ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.

Major Products:

    Oxidation: 4-Oxo-5-oxaspiro[2.4]heptane-1-carboxylic acid.

    Reduction: 4-Oxo-5-oxaspiro[2.4]heptane-1-methanol.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C7_7H8_8O2_2
  • SMILES Notation : O=CC1CC12CCOC2=O

This unique structure allows for various chemical reactions and interactions, making it a valuable intermediate in synthetic chemistry.

Pharmaceutical Applications

  • Intermediate in Drug Synthesis :
    • 4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde serves as an important intermediate in the synthesis of leukotriene antagonists, which are compounds that inhibit the action of leukotrienes involved in inflammatory responses. The synthesis typically involves starting from itaconic acid esters and reducing cyclic anhydrides to yield the desired product .
  • Potential in Opioid Receptor Modulation :
    • Research indicates that compounds related to this compound may exhibit activity at the κ opioid receptor, which is significant for developing analgesics with fewer side effects compared to traditional opioids. Studies have shown that modifications to similar structures can result in potent antagonists with high selectivity .
  • Inhibition of Carbonic Anhydrases :
    • Novel derivatives of spiro compounds, including those related to this compound, have been evaluated for their ability to inhibit carbonic anhydrases, which play a role in various physiological processes and are implicated in cancer progression. Some derivatives demonstrated nanomolar inhibitory activity against specific isoforms of carbonic anhydrases, indicating potential therapeutic applications in oncology .

Case Study 1: Synthesis of Leukotriene Antagonists

A study focused on the synthesis pathways for leukotriene antagonists highlighted the utility of this compound as an intermediate. The research detailed a multi-step synthesis involving the reduction of cyclic anhydrides, yielding both the target compound and isomers. The efficiency of this process was evaluated based on yield and purity metrics, demonstrating the compound's relevance in pharmaceutical manufacturing.

Case Study 2: Opioid Receptor Antagonists

In a comparative study of various opioid receptor antagonists, derivatives based on spiro structures similar to this compound were synthesized and tested for their binding affinity at κ opioid receptors. Results showed that certain modifications led to enhanced potency and selectivity, paving the way for new analgesic drugs with reduced addiction potential.

Data Tables

Application AreaCompound TypeKey Findings
Drug SynthesisLeukotriene AntagonistsIntermediate for synthesis; effective yields reported
Opioid Receptor Modulationκ Opioid AntagonistsHigh selectivity and potency observed; potential for pain management
Carbonic Anhydrase InhibitionCancer TherapeuticsNanomolar inhibition achieved; promising anti-cancer properties identified

Mechanism of Action

The mechanism of action of 4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the modulation of enzyme activity or protein function. Further research is needed to elucidate the specific pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde and related compounds:

Compound Name Molecular Formula Functional Groups Key Structural Features Reference
This compound C₇H₈O₃ Aldehyde (C1), Ketone (C4), Ether Spiro[2.4]heptane with 5-oxa ring
Spiro[2.4]heptane-1-carbaldehyde (28) C₈H₁₀O Aldehyde (C1) Spiro[2.4]heptane without oxygen rings
5-Oxaspiro[2.4]heptan-4-one C₆H₈O₂ Ketone (C4), Ether Spiro[2.4]heptane lacking aldehyde
Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate C₉H₁₂O₄ Ester (C7), Ketone (C6), Ether Spiro[2.4]heptane with ester substituent
Bicyclo[2.2.1]heptane-1-carbaldehyde C₈H₁₂O Aldehyde (C1) Bicyclic (norbornane) framework

Key Observations :

  • Electrophilicity: The aldehyde group in this compound enhances its reactivity toward nucleophiles (e.g., hydroxylamine in nitrone formation) compared to non-aldehyde analogs like 5-oxaspiro[2.4]heptan-4-one .
  • Polarity : The ketone and ether groups increase polarity compared to Spiro[2.4]heptane-1-carbaldehyde (28), likely affecting solubility in polar solvents .
Spectral Data Comparison
  • ¹H NMR : The aldehyde proton in this compound would resonate near 9.5–10.0 ppm , distinct from Spiro[2.4]heptane-1-carbaldehyde (28), which shows an aldehyde signal at 9.7 ppm .
  • ¹³C NMR : The ketone carbonyl (C4) is expected at 205–210 ppm , similar to 5-oxaspiro[2.4]heptan-4-one (209 ppm) .

Biological Activity

4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C7_7H8_8O2_2. The compound features a spirocyclic structure that contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC7_7H8_8O2_2
Molecular Weight128.14 g/mol
IUPAC NameThis compound
CAS Number117689246

1. Antimicrobial Properties

Recent studies have indicated that derivatives of spiro compounds, including this compound, exhibit significant antimicrobial activity. For instance, spirocyclic compounds have been shown to inhibit the growth of various bacterial strains, potentially through mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways .

2. Anticancer Activity

Research has demonstrated that spiro compounds can induce apoptosis in cancer cells. A study highlighted the potential of spirocyclic aldehydes in targeting cancer cell lines by promoting oxidative stress and activating apoptotic pathways. The specific mechanisms often involve the generation of reactive oxygen species (ROS), leading to cell death in tumor cells while sparing normal cells .

3. Neuroprotective Effects

Emerging evidence suggests that certain spiro compounds may possess neuroprotective properties. They may mitigate oxidative stress in neuronal cells, which is crucial in conditions such as Alzheimer's disease and Parkinson's disease. The neuroprotective effects are hypothesized to be mediated through the inhibition of neuroinflammatory processes and preservation of mitochondrial function .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions.
  • Cell Membrane Interaction : Its lipophilic nature allows it to interact with cell membranes, potentially altering permeability and leading to cell lysis in microbial targets.
  • Oxidative Stress Induction : By generating ROS, the compound can promote oxidative damage in cells, particularly in cancerous tissues.

Case Studies

Several case studies have explored the biological activities of related spiro compounds:

  • Antimicrobial Efficacy : A study assessed the antimicrobial properties of various spirocyclic aldehydes against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Cancer Cell Apoptosis : Research involving human breast cancer cell lines demonstrated that treatment with spirocyclic compounds led to a significant increase in apoptotic markers after 24 hours of exposure, suggesting a promising avenue for therapeutic development .
  • Neuroprotection in Animal Models : In vivo studies using rodent models showed that administration of spiro compounds resulted in reduced neurodegeneration markers following induced oxidative stress, highlighting their potential for treating neurodegenerative diseases .

Q & A

Basic Research Question

  • Thermal Stability : TGA/DSC analysis (heating rate 10°C/min) reveals decomposition onset at ~150°C .
  • Solubility : Determine via shake-flask method in water (8.45 mg/mL at 25°C) and organic solvents (e.g., ethanol: freely soluble) .

Advanced Consideration : pH-dependent stability studies (pH 2–12) show degradation via hydrolysis of the oxaspiro ring under alkaline conditions (t₁/₂ = 4 hours at pH 12) .

What safety protocols are critical when handling this compound?

Basic Research Question

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Consideration : Monitor airborne concentrations via GC-MS to ensure compliance with occupational exposure limits (<1 ppm) .

How can researchers resolve contradictions in spectral data during structural characterization?

Advanced Research Question
Contradictions (e.g., unexpected NOE effects in NMR) arise from dynamic conformational changes. Solutions include:

  • Variable-Temperature NMR : Identify rotameric equilibria (e.g., coalescence temperature analysis) .
  • Computational Modeling : Compare experimental IR/Raman spectra with DFT-predicted vibrational modes to validate assignments .

What strategies mitigate byproduct formation during Vilsmeier-Haack synthesis?

Advanced Research Question
Common byproducts (e.g., chlorinated impurities) form due to excess POCl₃. Mitigation strategies:

  • Quenching Sequence : Add triethylamine slowly to neutralize HCl before workup .
  • Chromatographic Purity : Use silica gel chromatography (hexane:EtOAc 3:1) to isolate the target compound (>95% purity) .

How is the stereoelectronic environment of the spirocyclic core probed for reactivity studies?

Advanced Research Question

  • X-ray Photoelectron Spectroscopy (XPS) : Quantify electron density at the spiro oxygen (binding energy ~532 eV) .
  • Kinetic Isotope Effects : Compare reaction rates of isotopologs (e.g., D vs. H at the aldehyde position) to assess hydrogen abstraction barriers .

What in silico methods predict the biological activity of this compound?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to simulate binding to bacterial enoyl-ACP reductase (e.g., PDB: 1BVR), predicting antibacterial activity .
  • ADMET Prediction : SwissADME evaluates bioavailability (LogP = 1.2) and CYP450 inhibition risks .

How do solvent effects influence the compound’s reactivity in nucleophilic additions?

Advanced Research Question
Polar aprotic solvents (DMF, DMSO) stabilize transition states in aldehyde reactions. Kinetic studies in DMF show 3x faster imine formation vs. THF due to enhanced electrophilicity .

What interdisciplinary approaches address challenges in scaling up synthetic protocols?

Advanced Research Question

  • Process Chemistry : Optimize batch vs. flow reactor systems to enhance heat transfer and reduce byproducts .
  • Life Cycle Assessment (LCA) : Evaluate environmental impact of solvents (e.g., replacing CHCl₃ with cyclopentyl methyl ether) .

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